Product packaging for C3d Peptide P16(Cat. No.:CAS No. 99027-06-2)

C3d Peptide P16

Cat. No.: B1495782
CAS No.: 99027-06-2
M. Wt: 1947.1 g/mol
InChI Key: FRJGFSNALYAUQI-FEVNQTGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of the Complement System and C3d Fragment

The complement system is a crucial component of the innate immune system, comprising a series of small proteins circulating in the blood. patsnap.com This system enhances the ability of antibodies and phagocytic cells to clear microbes, damaged cells, and other foreign elements from an organism. patsnap.comontosight.ai Activation of the complement system occurs through several pathways—classical, alternative, and lectin—which all converge on the cleavage of the central protein, Complement Component 3 (C3). nih.gov

The cleavage of C3 by an enzyme called C3 convertase generates several fragments, most notably C3a and C3b. ontosight.ai C3b can covalently bind to pathogen surfaces, a process known as opsonization, which marks them for destruction by immune cells. ontosight.aiplos.org Further enzymatic cleavage of surface-bound C3b by Factor I leads to the generation of iC3b and subsequently to C3c and C3dg. nih.gov The C3dg fragment can be further cleaved by serum proteases into C3g and the final, stable degradation product, C3d. nih.gov C3d remains covalently attached to the target surface and plays a significant role in modulating the adaptive immune response. nih.govplos.org Its primary functions include acting as an opsonin to make pathogens more susceptible to phagocytosis and enhancing adaptive immunity by interacting with B cells. ontosight.ai

Historical Context of C3d Peptide Identification and Functional Characterization

The journey to understanding the function of specific peptide fragments from complement proteins is rooted in broader research into protein biosynthesis and function. researchgate.netcapes.gov.br The discovery that large precursor proteins (pro-proteins) are processed into smaller, active components, such as the conversion of proinsulin to insulin (B600854) and C-peptide, established a paradigm for the field. researchgate.netcapes.gov.br This led to investigations into the functional roles of peptide fragments derived from other critical proteins, including those of the complement system.

Research into the C3d fragment of complement C3 gained momentum when its role as a molecular adjuvant was discovered. wjgnet.com Scientists sought to pinpoint the specific regions within C3d responsible for its immune-enhancing effects. Through chemical fragmentation and peptide mapping studies, the binding site for Complement Receptor 2 (CR2), a key receptor on B cells, was located within the C3d sequence. nih.gov This led to the synthesis of various peptides mimicking this binding region to study their functions. lambris.com

In the early 1990s, a 16-amino acid synthetic peptide, later named P16, was developed based on the human C3d sequence. medchemexpress.comnih.gov Initial studies demonstrated that P16 could regulate the phosphorylation of cellular components in human B lymphoma cells and trigger proliferation of B lymphocytes, providing direct evidence of its biological activity. medchemexpress.comnih.gov These foundational experiments established that a small, specific peptide sequence from C3d could replicate some of the crucial functions of the entire fragment, particularly its ability to activate B cells. nih.gov

Definition and Derivation of C3d Peptide P16 from Human C3d

This compound is a synthetic peptide consisting of 16 amino acids. medchemexpress.combiorbyt.com It is derived from the sequence of human C3d, which is itself a fragment generated when the C3 component of complement is cleaved by trypsin. medchemexpress.comabmole.com The specific amino acid sequence of P16 corresponds to a region of C3d that is critical for its interaction with its receptor on B cells. nih.gov

The peptide is chemically synthesized for research purposes. biorbyt.comcpcscientific.com Its sequence and chemical properties have been precisely characterized.

Table 1: Chemical Properties of this compound

Property Value Source
Full Name This compound medchemexpress.com
Amino Acid Sequence H-Lys-Asn-Arg-Trp-Glu-Asp-Pro-Gly-Lys-Gln-Leu-Tyr-Asn-Val-Glu-Ala-OH cpcscientific.comnovoprolabs.com
One-Letter Sequence KNRWEDPGKQLYNVEA cpcscientific.comnovoprolabs.com
Molecular Formula C86H131N25O27 abmole.comnovoprolabs.com
Molecular Weight ~1947.14 g/mol abmole.comcpcscientific.comnovoprolabs.com

| CAS Registry Number | 99027-06-2 | abmole.comnovoprolabs.com |

Significance of this compound in Linking Innate and Adaptive Immunity

The complement system is a bridge between the rapid, non-specific innate immune response and the slower, highly specific adaptive immune response. plos.orgfrontiersin.org C3d is a key molecular link in this process, and P16 encapsulates a critical part of this function. nih.gov The innate immune system recognizes a pathogen and "tags" it with C3d. plos.org This C3d tag then directly engages the adaptive immune system. nih.gov

The significance of C3d, and by extension P16, lies in its interaction with Complement Receptor 2 (CR2 or CD21), which is expressed on the surface of B lymphocytes and follicular dendritic cells. nih.govnih.gov When an antigen is coated with C3d, it can simultaneously bind to the B cell receptor (BCR) and the CR2 co-receptor. frontiersin.orgnih.gov This dual engagement, or co-ligation, dramatically lowers the threshold of B cell activation, by up to four orders of magnitude, meaning a much smaller amount of antigen is needed to trigger a robust response. frontiersin.org

P16, by mimicking the CR2-binding region of C3d, can trigger these B cell activation events. nih.gov Research has shown that P16 induces the proliferation of B cells that are positive for CR2, but not those that are CR2-negative. nih.gov This demonstrates its specific action through the CR2 pathway, a central mechanism for connecting the initial innate recognition of a pathogen to the powerful antibody-producing capability of the adaptive immune system. nih.govnih.gov

Research Significance and Scope of Investigation

The research significance of this compound stems from its ability to isolate and study a specific mechanism of immune activation. As a defined chemical entity, it allows for precise investigations into the signaling pathways that govern B lymphocyte activation. medchemexpress.com The scope of investigation has focused on its molecular and cellular effects, particularly its role in cell signaling and proliferation. medchemexpress.comcpcscientific.com

A primary area of research has been the ability of P16 to induce the tyrosine phosphorylation of specific intracellular proteins. medchemexpress.comnih.gov Phosphorylation is a key step in cell signaling that leads to cell activation and proliferation. Studies have shown that P16 enhances the phosphorylation of proteins designated as pp100 and pp105 within human B lymphocytes. medchemexpress.comnih.govcpcscientific.com This effect is dependent on the differentiation state of the B cells, with P16 specifically triggering proliferation in resting B lymphocytes. nih.govnovoprolabs.com

The targeted activity of P16 has also made it a subject of investigation for its potential as a molecular adjuvant. wjgnet.comnih.gov By directly stimulating B cells, peptides like P16 could be fused to or co-administered with vaccine antigens to enhance the resulting antibody response. wjgnet.comnih.gov This line of inquiry explores how the fundamental link between innate and adaptive immunity can be harnessed to improve vaccine efficacy.

Table 2: Key Cellular Interactions and Effects of this compound

Interacting Molecule/Cell Effect of P16 Interaction Research Finding
CR2-positive B Lymphocytes Induces proliferation and tyrosine phosphorylation. P16 triggers proliferation and phosphorylation only in cell lines expressing CR2. nih.gov
pp105 (Phosphoprotein) Enhances tyrosine phosphorylation. P16 induces in vivo tyrosine phosphorylation of pp105 in CR2-positive cell lines. medchemexpress.comnih.gov
pp100 (Phosphoprotein) Enhances tyrosine phosphorylation. P16 induces in vivo tyrosine phosphorylation of pp100 in small dense resting B lymphocytes. medchemexpress.comnih.gov

| T Lymphocytes | No significant effect on proliferation. | P16 does not induce proliferation in T lymphocytes, highlighting its B cell specificity. nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C86H131N25O27 B1495782 C3d Peptide P16 CAS No. 99027-06-2

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[(2S)-2-[[2-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H131N25O27/c1-42(2)34-56(77(129)106-57(35-45-20-22-47(112)23-21-45)78(130)108-60(38-65(92)115)81(133)110-70(43(3)4)83(135)103-54(25-28-67(117)118)72(124)98-44(5)85(137)138)105-75(127)53(24-27-63(90)113)101-73(125)51(17-9-11-31-88)99-66(116)41-97-82(134)62-19-13-33-111(62)84(136)61(39-69(121)122)109-76(128)55(26-29-68(119)120)102-79(131)58(36-46-40-96-50-16-7-6-14-48(46)50)107-74(126)52(18-12-32-95-86(93)94)100-80(132)59(37-64(91)114)104-71(123)49(89)15-8-10-30-87/h6-7,14,16,20-23,40,42-44,49,51-62,70,96,112H,8-13,15,17-19,24-39,41,87-89H2,1-5H3,(H2,90,113)(H2,91,114)(H2,92,115)(H,97,134)(H,98,124)(H,99,116)(H,100,132)(H,101,125)(H,102,131)(H,103,135)(H,104,123)(H,105,127)(H,106,129)(H,107,126)(H,108,130)(H,109,128)(H,110,133)(H,117,118)(H,119,120)(H,121,122)(H,137,138)(H4,93,94,95)/t44-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJGFSNALYAUQI-FEVNQTGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H131N25O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1947.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Basis of C3d Peptide P16 Function

Amino Acid Sequence and Structural Features of C3d Peptide P16

This compound is a synthetic 16-amino acid peptide derived from human complement component C3d. hongtide.comchemicalbook.com Its primary structure, or amino acid sequence, is represented as H-Lys-Asn-Arg-Trp-Glu-Asp-Pro-Gly-Lys-Gln-Leu-Tyr-Asn-Val-Glu-Ala-OH. hongtide.comwatson-int.com The single-letter code for this sequence is KNRWEDPGKQLYNVEA. hongtide.comchemicalbook.com This peptide is a fragment of a larger, 28-amino acid peptide known as P28, which also originates from C3d and corresponds to residues 1195-1210 of the C3 sequence. wjgnet.com

The molecular formula for this compound is C86H131N25O27, and it has a molecular weight of approximately 1947.14 g/mol . hongtide.combiosynth.com Structurally, C3d itself is an all-helical protein, forming an α-α barrel motif. lambris.com While the specific three-dimensional structure of the isolated P16 peptide is not extensively detailed in the provided results, its function is intrinsically linked to the structure of the C3d domain from which it is derived. This domain contains a notable acidic pocket that plays a crucial role in its interactions. researchgate.netnih.gov

Amino Acid Sequence of this compound
PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)
1LysK
2AsnN
3ArgR
4TrpW
5GluE
6AspD
7ProP
8GlyG
9LysK
10GlnQ
11LeuL
12TyrY
13AsnN
14ValV
15GluE
16AlaA

Identification and Mapping of the Complement Receptor 2 (CR2/CD21) Binding Site within this compound

The function of this compound is primarily defined by its ability to bind to Complement Receptor 2 (CR2/CD21), a key receptor on B lymphocytes. nih.govmsjonline.org The binding site for CR2 on C3d has been a subject of extensive research, with peptide mapping studies being instrumental in its localization. wjgnet.comnih.gov Early studies identified a region between residues 1199 and 1210 of the C3 sequence as the CR2-binding site. wjgnet.com P16, corresponding to residues 1195-1210 of C3, encompasses this critical binding domain. wjgnet.com

Further investigations using nuclear magnetic resonance (NMR) and chemical shift analysis have provided a more detailed map of the interaction between C3d and the first two short consensus repeat (SCR) domains of CR2 (SCR1-2), which are the primary ligand-binding region. nih.govnih.gov These studies revealed that the binding surface on CR2 for C3d involves residues from both SCR1 and SCR2, as well as the linker region between them. nih.govresearchgate.net

Key Residues and Sequence Motifs for CR2 Interaction

Specific residues within the C3d sequence are crucial for its interaction with CR2. Alanine scanning mutagenesis of the acidic pocket in C3d identified two clusters of residues as important for CR2 contact: E37/E39 and E160/D163/I164/E166. nih.gov Mutations in the second cluster, in particular, can lead to a near-total loss of CR2 binding activity. nih.gov

Studies have also highlighted the importance of the LYNVEA sequence within C3d for reacting with CR2. nih.gov This motif is present at the C-terminus of the P16 peptide. Research using synthetic peptides has localized the CR2-binding site to residues 1227-1232 of the C3 sequence. nih.gov

On the CR2 side, NMR studies have identified a number of residues whose chemical shifts are altered upon C3d binding, indicating their involvement in the interaction. These include Arg13, Tyr16, Arg28, Tyr29, Ser32, Thr34, Lys48, Asp56, Lys57, Tyr68, Arg83, Gly84, Asn101, Asn105, and Ser109. nih.govnih.gov

Comparative Analysis with Native C3d-CR2 Binding

The interaction of this compound with CR2 is designed to mimic the binding of the native C3d protein. The peptide contains the essential CR2-binding motif and can effectively compete with C3d for binding to CR2. wjgnet.com However, the binding of the full-length C3d protein to CR2 is a more complex process that may involve more than one intramolecular component, whereas the binding of a smaller peptide might be more simplified. conicet.gov.ar

NMR titration experiments have shown that a C3d-inhibitory peptide, C3dp1, interacts with a set of residues on CR2 that largely overlaps with those affected by full-length C3d binding. nih.govresearchgate.net This suggests that the peptide binds to the same site on CR2 as the native protein. nih.gov However, there can be differences in the binding kinetics and affinity between the peptide and the full-length protein. nih.govconicet.gov.ar For instance, while the peptide interaction is similar to the full-length C3d interaction, there can be variations in the strength of the interactions. nih.gov

Molecular Interactions of this compound with CR2/CD21

The binding of C3d and its derived peptides to CR2 is a multifaceted process involving a combination of electrostatic and hydrophobic interactions. lambris.comnih.gov

Binding Kinetics and Affinity Studies

The interaction between C3d and CR2 is known to be dependent on ionic strength, suggesting a significant electrostatic component. lambris.comnih.gov Kinetic analyses using surface plasmon resonance have revealed that the binding of C3 fragments to CR2 is complex and involves more than one intramolecular component. conicet.gov.ar

Studies with a C3d-inhibitory peptide, C3dp1, showed ligand-specific inhibition with a mid-micromolar IC50 value. nih.govnih.gov The interaction between a peptide and CR2 has been observed to have a tight interaction in the micromolar range (approximately 45 μM), although weaker interactions are also present. nih.gov The binding of C3d itself has been reported with varying Kd values, and these can differ by orders of magnitude depending on the experimental conditions, such as salt concentration. nih.gov

Role of Electrostatic and Hydrophobic Interactions in Binding

Electrostatic interactions are a primary driving force for the association of the C3d:CR2 complex. nih.govescholarship.org C3d possesses a negatively charged acidic patch on its surface that is complementary to a positively charged region on the C3d-binding site of CR2. researchgate.netnih.gov This electrostatic steering accelerates the formation of the C3d:CR2 complex and is dependent on ionic strength. nih.govescholarship.org Computational studies have supported the idea that long-range electrostatic steering facilitates the complex formation. nih.gov

Design and Engineering of this compound Analogues for Enhanced Research Potency

A variety of strategies have been employed to modify and conjugate this compound and its derivatives to enhance their research utility. These approaches can be broadly categorized into chemical modifications and conjugation to carrier molecules.

Chemical Modifications:

Chemical modifications of peptides can improve their stability, bioavailability, and potency. nih.govabyntek.com For a peptide like P16, several modifications can be considered to enhance its properties for research purposes:

N-terminal and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus are common strategies to neutralize the terminal charges of a peptide. biosynth.combachem.com This modification can increase the peptide's resistance to degradation by exopeptidases, thereby prolonging its functional half-life in experimental systems. biosynth.com

Cyclization: Constraining the peptide's conformation through cyclization can lead to increased stability and higher binding affinity for its target receptor. nih.govbiosynth.com This is due to a reduction in the conformational entropy upon binding. nih.gov Cyclization can be achieved through methods like forming disulfide bonds between cysteine residues or creating lactam bridges. abyntek.com

Incorporation of Non-natural Amino Acids: Replacing natural amino acids with non-natural counterparts, such as D-amino acids or N-methylated amino acids, can enhance proteolytic stability. abyntek.combiosynth.com This is because proteases are often specific for L-amino acids and standard peptide bonds. Alpha-methyl amino acids can also confer stability against enzymatic degradation. biosynth.com

Peptide Conjugation:

Conjugating P16 to larger molecules can significantly alter its properties, such as its immunogenicity and pharmacokinetic profile. This is a key strategy for developing more potent research tools.

Fusion to Proteins and Antigens: A prominent strategy involves the genetic fusion or chemical conjugation of C3d-derived peptides to antigens. For instance, the P16 peptide has been coupled to an anti-idiotype antibody, which resulted in a strong idiotype and antigen-specific immune response in mice. In other studies, the larger C3d fragment containing the P16 sequence has been conjugated to various antigens, such as hen egg lysozyme (B549824) (HEL) and myelin oligodendrocyte glycoprotein (B1211001) (MOG), to dramatically enhance the antigen-specific antibody response. aai.org

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a widely used technique to increase the hydrodynamic size of peptides and proteins. nih.govfrontiersin.org This can reduce renal clearance and shield the peptide from proteolytic enzymes, thereby extending its circulation half-life. nih.gov

Biotinylation: For research purposes, biotinylation of the peptide allows for easy detection and purification using streptavidin-based systems. This is particularly useful for in vitro binding assays and functional studies. For example, in vivo biotinylation has been used to create multivalent C3dg ligands for studying CD21 binding and function. nih.gov

Use of Chemical Linkers: Various chemical linkers can be used to attach P16 to other molecules, including fluorescent dyes for imaging studies or other bioactive molecules. oup.comcreative-peptides.com The choice of linker is critical as it can influence the stability and activity of the conjugate. oup.com

Table 1: Overview of Peptide Modification and Conjugation Strategies for P16 Analogues

Strategy Description Potential Enhancement
N-terminal Acetylation Addition of an acetyl group to the N-terminus. biosynth.com Increased stability against exopeptidases. biosynth.com
C-terminal Amidation Conversion of the C-terminal carboxyl group to an amide. bachem.com Increased stability and biological activity. digitellinc.com
Cyclization Formation of a cyclic peptide structure. biosynth.com Enhanced stability and binding affinity. nih.govbiosynth.com
Non-natural Amino Acids Incorporation of amino acids not found in natural proteins. abyntek.com Increased proteolytic resistance. abyntek.combiosynth.com
Protein/Antigen Fusion Covalent linkage to a larger protein or a specific antigen. aai.org Enhanced immunogenicity and targeted delivery. aai.org
PEGylation Attachment of polyethylene glycol chains. nih.gov Increased half-life and reduced clearance. nih.gov
Biotinylation Covalent attachment of biotin. nih.gov Facilitates detection and purification. nih.gov

Enhanced B Cell Activation through Multivalency:

This enhanced avidity has profound functional consequences:

Increased B Cell Activation: Studies have shown that multimeric forms of C3d or its peptide derivatives are significantly more potent at activating B cells than their monomeric counterparts. nih.govpnas.org For instance, it has been demonstrated that fusing two or three copies of C3d to an antigen can increase the antibody response by 1,000- to 10,000-fold, respectively. google.com.na This is attributed to the more effective cross-linking of CR2 on the B cell surface, which lowers the threshold for B cell activation. aai.org

Enhanced Avidity Maturation: Immunization with antigens fused to multiple copies of a P16-containing peptide (P28) has been shown to not only increase antibody titers but also to accelerate the avidity maturation of the specific antibodies produced. nih.gov This suggests that the strong signaling provided by the multimeric ligand promotes a more robust germinal center reaction, where B cells undergo somatic hypermutation and selection for higher affinity receptors. nih.gov

Mechanism of Action: The enhanced functional activity of P16 repeats is thought to stem from a "statistical rebinding" effect and the ability to induce receptor clustering. encyclopedia.pub Even if one peptide unit dissociates from its receptor, the presence of other linked peptides keeps the ligand in close proximity to the cell surface, increasing the probability of rebinding. biorxiv.org This sustained engagement with CR2 leads to a more potent and prolonged downstream signaling cascade, ultimately resulting in enhanced B cell proliferation and differentiation. nih.gov

Research Findings on P16/P28 Repeats:

A study investigating the contribution of repeats of a 28-amino acid C3d-derived peptide, P28 (which encompasses the P16 sequence), provided direct evidence for the impact of multimerization. In this research, DNA constructs were created to express a model antigen (from Hepatitis B virus) fused to one, two, three, or four tandem repeats of the P28 peptide.

The key findings were:

An increase in the number of P28 repeats correlated with a stronger primary humoral immune response. nih.gov

Mice immunized with constructs containing three or four copies of P28 showed significantly higher antibody avidity compared to those immunized with the antigen alone or with a single copy of P28. nih.gov

The results suggested that four copies of the P28 peptide may be necessary to achieve the most potent antibody response, highlighting the dose-dependent effect of multimerization on functional activity. nih.gov

Table 2: Impact of C3d-P28 Peptide Repeats on Immune Response

Number of P28 Repeats Effect on Antibody Titer Effect on Antibody Avidity
1 Modest enhancement Minimal enhancement
2 Increased enhancement Moderate enhancement
3 Significant enhancement Significant enhancement
4 Most potent enhancement Highest avidity maturation

Data based on findings from a study on HBV-preS2/S antigen fused to P28 repeats. nih.gov

Cellular and Molecular Mechanisms of C3d Peptide P16 Mediated Immunomodulation

Interaction with Immune Cell Receptors

The immunomodulatory effects of P16 are initiated by its binding to specific receptors on the surface of various immune cells. This interaction is crucial for initiating the signaling cascades that lead to cellular responses.

Specificity for CR2/CD21 Expression on B Lymphocytes and Follicular Dendritic Cells (FDCs)

P16 exhibits a specific interaction with Complement Receptor 2 (CR2), also known as CD21. This receptor is predominantly expressed on the surface of B lymphocytes and follicular dendritic cells (FDCs). msjonline.orgnumberanalytics.com The binding of P16 to CR2 is a key event that initiates its immunomodulatory effects. nih.govnih.gov The specificity of P16 for CR2-positive cells is demonstrated by the fact that it induces proliferation and tyrosine phosphorylation only in cell lines expressing CR2, while CR2-negative cell lines remain unaffected. nih.gov This interaction is mediated by a specific sequence within P16, LYNVEA, which is also found in C3d and is responsible for its binding to CR2. nih.gov The binding of P16 to CR2 on FDCs is also significant as FDCs play a critical role in antigen presentation and the germinal center reaction, which is essential for affinity maturation of B cells. numberanalytics.comnih.gov

Engagement with the B Cell Co-receptor Complex (CD19, CD81)

The interaction of P16 with CR2/CD21 has further implications as CR2 is a component of the B cell co-receptor complex, which also includes CD19 and CD81. nih.govresearchgate.net This complex plays a critical role in modulating B cell receptor (BCR) signaling. nih.govnih.gov CD81 is essential for the surface expression of CD19, and the interaction between these two molecules is dynamic and regulated upon B cell activation. nih.govnih.govbiorxiv.org When P16 binds to CR2, it brings the co-receptor complex in proximity to the BCR, thereby influencing the threshold for B cell activation. neobiotechnologies.com The co-ligation of the BCR and the CD19/CD21/CD81 complex significantly enhances B cell responses. neobiotechnologies.com While P16 directly engages CR2, its effects are propagated through the entire co-receptor complex, highlighting the interconnectedness of these molecules in B cell signaling.

Modulation of T Cell Responses via CR2/CD21 Interaction

While CR2 is most prominently known for its expression on B cells and FDCs, it is also found on a subpopulation of peripheral T lymphocytes. msjonline.orgsigmaaldrich.com The expression of CR2 on T cells suggests a potential role for P16 in directly modulating T cell responses. Research indicates that CR2 on T cells can be involved in adhesive cell-cell interactions. sigmaaldrich.com Although the direct proliferative effect of P16 appears to be specific to B lymphocytes and not T lymphocytes nih.gov, the interaction with CR2 on T cells could influence T cell function in other ways, potentially regulating T-cell immunity to self and non-self-antigens. msjonline.org The p16INK4a protein, which is distinct from the C3d-derived P16 peptide, has been shown to regulate cellular senescence in T cells, but this is through a different mechanism not directly involving CR2. frontiersin.org

Signal Transduction Pathways Activated by C3d Peptide P16

The binding of P16 to its receptors initiates a cascade of intracellular signaling events. These pathways are crucial for translating the extracellular binding event into a cellular response, such as proliferation or differentiation.

Induction of Tyrosine Phosphorylation Events (e.g., pp100, pp105)

A key and early event following the interaction of P16 with CR2 is the induction of tyrosine phosphorylation of specific cellular proteins. nih.govmedchemexpress.com Notably, P16 has been shown to enhance the in vitro and in vivo tyrosine phosphorylation of two phosphoproteins with molecular weights of approximately 100 kDa (pp100) and 105 kDa (pp105). nih.govmedchemexpress.comcpcscientific.comhongtide.com The phosphorylation of pp105 is observed in CR2-positive cell lines, while the phosphorylation of pp100 is specifically induced in small, dense, resting B lymphocytes. nih.gov This dose-dependent phosphorylation of pp105 is considered an early event associated with CR2 expression and the regulation of human B lymphocyte proliferation. nih.govmedchemexpress.com The induction of pp105 phosphorylation can be triggered by various CR2 ligands, including C3d, the Epstein-Barr virus protein gp350, and certain anti-CR2 monoclonal antibodies, suggesting it is a common pathway following CR2 activation. nih.gov These phosphorylation events are critical for the subsequent cellular responses mediated by P16.

PhosphoproteinCellular ContextInducing Ligand(s)Reference
pp100 Small dense resting B lymphocytesP16, C3dT nih.gov
pp105 CR2-positive cell linesP16, C3dT, C3d, gp350, OKB7 nih.govnih.gov

Cross-talk with B Cell Receptor (BCR) Signaling

The signaling initiated by P16 through the CR2/CD19/CD81 co-receptor complex does not occur in isolation but rather engages in significant cross-talk with the B cell receptor (BCR) signaling pathway. nih.govfrontiersin.org The BCR is central to B cell activation, proliferation, and differentiation. nih.govresearchgate.net Co-ligation of the BCR and the CR2-containing co-receptor complex dramatically lowers the threshold for B cell activation, making the cell more sensitive to antigen stimulation. numberanalytics.com This synergy is a cornerstone of the adaptive immune response, allowing for a robust reaction to pathogens that have been tagged with complement fragments like C3d. The signals from the P16-engaged co-receptor integrate with those from the BCR, leading to the activation of downstream signaling molecules and transcription factors that drive the B cell response. frontiersin.orgnih.gov While P16 itself does not directly bind the BCR, its influence on the co-receptor complex makes it a potent modulator of BCR-dependent signaling pathways.

Compound and Protein List

NameAlias/SynonymFunction/Description
This compound P16, pep16A 16-amino acid synthetic peptide derived from human C3d that modulates immune responses.
Complement Receptor 2 CR2, CD21A cell surface receptor for C3d and P16, expressed on B cells and FDCs.
CD19 A component of the B cell co-receptor complex.
CD81 A tetraspanin protein and component of the B cell co-receptor complex.
B Cell Receptor BCRThe antigen receptor on the surface of B lymphocytes.
pp100 A 100 kDa phosphoprotein whose tyrosine phosphorylation is induced by P16 in resting B cells.
pp105 A 105 kDa phosphoprotein whose tyrosine phosphorylation is induced by P16 in CR2-positive cells.
C3d A fragment of the complement component C3 and the natural ligand for CR2.
gp350 Epstein-Barr virus capsid protein that binds to CR2.
OKB7 An anti-CR2 monoclonal antibody.
p16INK4a CDKN2A, p16A tumor suppressor protein that regulates the cell cycle; distinct from C3d-derived P16.

Downstream Signaling Cascades Leading to Cell Activation and Proliferation

The interaction of this compound with B cells initiates a cascade of intracellular signaling events, a critical early step being the phosphorylation of specific proteins. nih.gov Research demonstrates that P16 induces the tyrosine phosphorylation of two key phosphoproteins, pp105 and pp100, both in vitro and in vivo. hongtide.commedchemexpress.com This phosphorylation is not a ubiquitous event across all cell types; it is selectively observed in CR2-positive cell lines and specific B lymphocyte subpopulations. nih.gov

The induction of pp105 and pp100 phosphorylation by P16 is considered a pivotal early event linked to the expression of Complement Receptor 2 (CR2) and the subsequent regulation of human B lymphocyte proliferation. nih.gov The phosphorylation of pp105 is dose-dependently regulated by P16, highlighting a specific and measurable signaling response. medchemexpress.com This targeted phosphorylation triggers downstream pathways that ultimately culminate in cell activation and proliferation, processes central to an effective immune response. nih.govportlandpress.com

Table 1: Key Signaling Molecules in P16-Mediated B Cell Activation

MoleculeDescriptionRole in P16-Mediated Signaling
P16 A 16-amino acid synthetic peptide from human C3d. nih.govTriggers B cell proliferation and tyrosine phosphorylation. nih.gov
CR2 (CD21) Complement Receptor 2, a receptor for C3d. nih.govnih.govThe primary receptor for P16, mediating its effects on B cells. nih.gov
pp105 A 105 kDa phosphoprotein. hongtide.comUndergoes tyrosine phosphorylation in response to P16 in CR2-positive cell lines. nih.govmedchemexpress.com
pp100 A 100 kDa phosphoprotein. hongtide.comUndergoes tyrosine phosphorylation in response to P16 in small dense resting B lymphocytes. nih.govmedchemexpress.com

CR2-Independent Mechanisms of this compound Activity

While the interaction with CR2 is the primary and most well-documented pathway for P16's function, emerging evidence suggests the existence of alternative, CR2-independent mechanisms.

Intriguingly, some studies have reported that C3d can still enhance immune responses even in the absence of CR2 (CD21), suggesting that an auxiliary activation pathway exists. researchgate.net One hypothesis for this CR2-independent activity involves the direct processing and presentation of C3d-derived peptides by B cells. In this model, fragments of C3d, such as P16, could be presented by MHC class II molecules on the B cell surface. researchgate.net This would allow for direct interaction with and activation of T helper cells.

Table 2: Summary of this compound Activities

ActivityMechanismKey Cellular Players
B Cell Activation & Proliferation CR2-dependent tyrosine phosphorylation of pp105 and pp100. nih.govhongtide.comCR2+ B cell lines, small dense resting B lymphocytes. nih.gov
Lowering B Cell Activation Threshold Co-ligation of CR2 and the B cell receptor. numberanalytics.combio-science.huB lymphocytes, Follicular Dendritic Cells. numberanalytics.comnih.gov
CR2-Independent Activity (Hypothesized) Processing and presentation of C3d peptides via MHC class II. researchgate.netB cells, T helper cells. researchgate.net
T Cell Modulation No direct proliferation; potential for indirect activation via B cells. nih.govresearchgate.netT lymphocytes, B lymphocytes. nih.govresearchgate.net

Immunological Impact and Role in Adaptive Immunity

Enhancement of Humoral Immune Responses

The primary immunological function of C3d and its derivative peptides like P16 is the potentiation of humoral immune responses. This is achieved by linking the innate complement system with the adaptive immune system, effectively lowering the threshold for B cell activation. nih.govthermofisher.com

Influence on Antibody Production and Titer

Research has consistently demonstrated that the linkage of C3d or its active fragments, such as P16, to an antigen leads to a substantial increase in antibody production. nih.gov Studies have shown that coupling a peptide like P16 to an anti-idiotype antibody can induce a strong idiotype and antigen-specific response in mice. nih.gov This enhancement is attributed to the co-ligation of the B cell receptor (BCR) and the CR2/CD19/CD81 co-receptor complex on the B cell surface. This dual signaling significantly amplifies the activation signal, leading to more robust B cell proliferation and, consequently, higher antibody titers. nih.gov For instance, when antigens are fused with multiple copies of C3d, the resulting immune response can be enhanced by more than 1000-fold compared to the antigen alone. nih.gov

Table 1: Impact of C3d-P28 Fusion on Antibody Response to HBV-preS2/S

Plasmid Construct Number of C3d-P28 Repeats Resulting Antibody Response Enhancement
pVAON33-P28 1 Moderate enhancement
pVAON33-P28.2 2 Increased enhancement
pVAON33-P28.3 3 Significant enhancement
pVAON33-P28.4 4 Most potent antibody response observed

Data derived from studies investigating the adjuvant properties of C3d peptides in gene immunization models. nih.gov

Role in Isotype Switching and Antibody Class Distribution

Beyond simply increasing the quantity of antibodies, C3d and its peptides can influence the quality of the humoral response by promoting isotype switching. nih.govthermofisher.com The initial antibody response to an antigen is typically dominated by Immunoglobulin M (IgM). However, for a more effective and sustained immune defense, a switch to other isotypes like IgG is crucial. Studies have shown that conjugating C3d to a T-independent antigen, such as a pneumococcal polysaccharide, not only elicits higher antibody titers but also induces a class switch from predominantly IgM to IgG1. nih.gov This indicates that C3d can provide the necessary signals to B cells to undergo this critical maturation step, leading to the production of more versatile and effective antibodies. nih.gov

Impact on Antibody Affinity Maturation

Affinity maturation is the process by which B cells produce antibodies with progressively higher affinity for an antigen during an immune response. fiveable.menumberanalytics.com This occurs within germinal centers through a process of somatic hypermutation of the immunoglobulin genes, followed by the selection of B cells with the highest affinity receptors. biointron.com The C3d-CR2 interaction plays a significant role in this process. By enhancing B cell activation and promoting their entry into germinal centers, C3d facilitates the process of affinity maturation. nih.govnih.gov Research has shown that immunization with DNA expressing antigen-C3d fusion proteins not only enhances the antibody response but also accelerates antibody avidity maturation. nih.gov This leads to the generation of high-affinity antibodies that are more effective at neutralizing and clearing pathogens. nih.govnih.gov

Contribution to Immunological Memory Formation and Maintenance

A key feature of the adaptive immune system is the generation of immunological memory, which provides long-term protection against previously encountered pathogens. nih.gov C3d and its peptide derivatives like P16 have been shown to be instrumental in the development and maintenance of B cell memory. thermofisher.comnih.gov

Effects on B Cell Memory Development

The enhanced B cell activation and proliferation induced by the C3d-CR2 interaction directly contribute to the development of a robust memory B cell population. nih.govnih.gov Memory B cells are long-lived cells that can quickly mount a potent antibody response upon re-exposure to an antigen. beckman.comakadeum.com By promoting the survival and differentiation of antigen-activated B cells, C3d ensures the establishment of a larger and more effective pool of memory B cells. thermofisher.comnih.gov Studies have shown that the interaction between C3d and CR2 is important for the development of memory humoral immune responses to T-dependent foreign antigens. thermofisher.com

Role in Germinal Center Reactions in Research Models

Germinal centers are transient microstructures that form in secondary lymphoid organs and are the primary sites of B cell affinity maturation and memory cell formation. aimsciences.orgfrontiersin.orgfrontiersin.org The C3d-CR2 interaction is critical for the proper formation and function of germinal centers. nih.govnih.gov Follicular dendritic cells (FDCs) within the germinal center trap antigens opsonized with C3d, presenting them to B cells. This antigen presentation, coupled with the co-stimulatory signals from the CR2 complex, is essential for the selection and expansion of high-affinity B cells. nih.govnih.gov Research in mouse models has demonstrated that the absence of C3d or CR2 impairs germinal center formation and the subsequent generation of high-affinity antibodies and memory B cells. nih.gov These findings underscore the central role of the C3d-CR2 axis in orchestrating the complex cellular and molecular events within the germinal center that lead to effective long-term humoral immunity. nih.govnih.gov

Modulation of Antigen Presentation by Follicular Dendritic Cells (FDCs)

Follicular dendritic cells (FDCs) are critical for the development of robust humoral immunity, primarily through their ability to capture and present antigens to B cells within the germinal centers of secondary lymphoid organs. frontiersin.orgnih.gov The mechanism by which the C3d fragment, and by extension the P16 peptide, enhances antibody responses is largely attributed to its binding to Complement Receptor 2 (CR2, also known as CD21) expressed on the surface of B cells and FDCs. nih.govwjgnet.com

When an antigen is coated with C3d, it can simultaneously engage the B cell receptor (BCR) and CR2 on B cells, a process that significantly lowers the threshold for B cell activation. Similarly, the binding of C3d-opsonized antigens to CR2 on FDCs facilitates the trapping and retention of these antigens within the germinal centers. nih.govwjgnet.com This prolonged presentation of antigens by FDCs is crucial for the selection and affinity maturation of B cells.

Research has demonstrated that a synthetic peptide corresponding to the CR2-binding site on C3d, known as P28, specifically binds to CR2 on B cell lines. nih.govwjgnet.com Another study highlighted that a P16 peptide, when coupled to an anti-idiotype antibody, induced a strong antigen-specific response in mice, underscoring its ability to act as a molecular adjuvant through its interaction with CR2-bearing cells like FDCs. nih.govwjgnet.com This interaction enhances the formation of immune complexes on the FDC surface, leading to more efficient B cell activation and subsequent antibody production.

Effects on T Cell Responses in Research Models

Beyond its well-established role in humoral immunity, emerging evidence suggests that C3d and its derivative peptides like P16 also have significant effects on T cell-mediated immune responses. jci.org These effects are multifaceted, influencing T helper cell differentiation, impacting both T cell-dependent and T cell-independent responses, and playing a role in immune surveillance.

Influence on T Helper Cell Differentiation (e.g., Th1/Th2 balance)

T helper (Th) cells are pivotal in orchestrating the adaptive immune response, differentiating into distinct subsets such as Th1 and Th2, each with specific functions. nih.gov Th1 cells are primarily involved in cellular immunity against intracellular pathogens, while Th2 cells are crucial for humoral immunity against extracellular pathogens. nih.govresearchgate.net The balance between Th1 and Th2 responses is critical for an effective and appropriate immune reaction. nih.gov

Studies have shown that C3d can paradoxically enhance both Th1 and Th2 cytokine secretion, suggesting a complex role in T cell differentiation that may be independent of its receptor, CD21. nih.gov One hypothesis is that C3d contains T-cell epitopes that can directly stimulate helper T cells. nih.gov In a study investigating an engineered malaria vaccine candidate, a conserved peptide, P16, was identified as an immunodominant peptide that induced high levels of both Interferon-gamma (IFN-γ), a key Th1 cytokine, and Interleukin-13 (IL-13), a Th2 cytokine. nih.gov This suggests that P16 can modulate the Th1/Th2 balance, potentially skewing the immune response depending on the context. nih.gov

Table 1: Research Findings on P16 and T Helper Cell Differentiation

Research Focus Key Finding Implication Reference(s)
Engineered Malaria Vaccine The P16 peptide induced high production of both IFN-γ (Th1) and IL-13 (Th2) cytokines. P16 can act as a potent immunomodulator, influencing the Th1/Th2 balance. nih.gov

Implications for T Cell-Dependent and T Cell-Independent Responses

The adaptive immune response can be broadly categorized into T cell-dependent (TD) and T cell-independent (TI) responses. TD responses require the help of T cells to activate B cells and lead to long-lasting immunity with memory, while TI responses can activate B cells directly, typically leading to a more rapid but less robust IgM response. bioanalysis-zone.com

The C3d fragment has been shown to enhance humoral immune responses for both TD and TI antigens. wjgnet.com By linking an antigen to C3d, the efficiency of immunization can be increased significantly. wjgnet.com The P16 peptide, as a functional component of C3d, contributes to this enhancement. For TD responses, the enhanced antigen presentation by FDCs (as discussed in section 4.3) and the direct co-stimulation of B cells are key mechanisms. This leads to more effective germinal center reactions, promoting the selection of high-affinity B cells and the generation of memory B cells. wjgnet.com

In the context of TI responses, which are often elicited by polysaccharides and other non-protein antigens, C3d's ability to cross-link BCRs and CR2 provides a potent activation signal to B cells, bypassing the need for T cell help. bioanalysis-zone.com The P16 peptide's interaction with CR2 is central to this process, effectively amplifying the signal delivered to the B cell.

Role in Regulating Immune Surveillance

Immune surveillance is the process by which the immune system recognizes and eliminates cancerous or pre-cancerous cells. jci.org Recent studies have uncovered a novel role for C3d in augmenting immune surveillance, particularly against tumors. researchgate.netnih.gov

Research indicates that intracellular C3d can modify cellular metabolism to enhance the presentation of tumor-associated peptides on Major Histocompatibility Complex class I (MHC-I) molecules. researchgate.netbiorxiv.org This is achieved, in part, by inducing the transcription regulator E2f1, which increases the expression of long non-coding RNAs that provide peptides for MHC-I presentation. researchgate.netbiorxiv.org This enhanced presentation of tumor antigens leads to a more robust cell-mediated immune response, primarily driven by CD8+ T cells. jci.org

Furthermore, C3d has been shown to increase the number of tumor-infiltrating CD8+ lymphocytes while depleting regulatory T cells (Tregs), which are known to suppress anti-tumor immunity. jci.org This shift in the tumor microenvironment from an immunosuppressive to an immunogenic state is crucial for effective tumor clearance. jci.org While direct studies on the P16 peptide's specific role in this aspect of immune surveillance are less common, its function as a key interactive domain of C3d suggests it is a critical contributor to these effects. The presence of C3d, and by extension its active peptide components, can amplify cell-mediated immune surveillance against endogenous tumor antigens. jci.org

Table 2: Mechanisms of C3d-Mediated Immune Surveillance

Mechanism Effect Consequence Reference(s)
Induction of E2f1 Increased expression of long non-coding RNAs and ribosomal proteins. Enhanced generation and presentation of tumor peptides on MHC-I. researchgate.netbiorxiv.org
Modulation of Tumor Microenvironment Increased tumor-infiltrating CD8+ T cells and depletion of Tregs. Overcoming tumor immune evasion and promoting anti-tumor immunity. jci.org

Experimental Models and Methodologies in C3d Peptide P16 Research

In Vitro Experimental Systems

In vitro models provide a controlled environment to dissect the specific cellular and molecular interactions of C3d peptide P16. These systems are fundamental for understanding the direct effects of the peptide on immune cells.

Primary Cell Cultures (e.g., Human B Lymphocytes, Resting B Lymphocytes)

Primary cell cultures, directly isolated from human tissues, offer a physiologically relevant platform to study the effects of this compound. Research has demonstrated that P16 can trigger the "in vitro" proliferation of human B lymphocytes, with a particular impact on small dense resting B lymphocytes. nih.gov This proliferative response is dependent on the differentiation stage of the B cells. researchgate.netnih.gov Specifically, P16 induces "in vivo" tyrosine phosphorylation of a protein labeled pp100 in resting B lymphocytes, an effect not observed in other B lymphocyte subpopulations or T lymphocytes. nih.gov This suggests a specific signaling pathway activation in this cell type.

Co-culture Models for Cell-Cell Interaction Studies

Co-culture models, where different cell types are grown together, are essential for studying the complex cell-cell interactions that govern immune responses. While direct studies focusing on this compound in co-culture models are not extensively detailed in the provided context, the principles of these models are relevant. For instance, 3D co-culture systems have been developed to study tumor biology and the interactions between cancer cells and stromal cells. nih.govmdpi.com These models can be adapted to investigate how P16 might influence the interaction between B cells and other immune cells, such as T cells or follicular dendritic cells, which are also involved in the immune response. nih.gov The use of co-culture systems could provide insights into how P16-mediated B cell activation subsequently influences broader immune cell communication and function. agu.edu.tr

In Vivo Preclinical Research Models (e.g., Murine Models)

In vivo models, particularly murine (mouse) models, are indispensable for evaluating the systemic effects of this compound on the immune system in a living organism. nih.govagcts.org.au These models allow for the assessment of the peptide's adjuvant properties and its impact on both humoral and cellular immunity.

Immunization Protocols and Adjuvant Applications

Research has explored the use of C3d and its derivatives as molecular adjuvants to enhance vaccine efficacy. wjgnet.comnih.gov Studies have shown that coupling a P16 peptide to an anti-idiotype antibody induced a potent idiotype and antigen-specific immune response in mice. wjgnet.comnih.gov This demonstrates the potential of P16 to act as an adjuvant, boosting the immune response to a specific antigen. The underlying mechanism is hypothesized to involve the binding of the C3d component to CR2 on B cells and follicular dendritic cells, thereby augmenting the antibody response. wjgnet.comnih.gov Different immunization strategies, including gene immunization with constructs encoding C3d, have been shown to be effective in inducing antibody responses against various viral pathogens. nih.gov

Assessment of Humoral and Cellular Immune Responses

A critical aspect of in vivo research is the comprehensive assessment of the immune response. This includes evaluating both humoral immunity (antibody production) and cellular immunity (T cell responses). In studies involving C3d as a molecular adjuvant, a key outcome measured is the enhancement of the humoral immune response, characterized by increased antibody titers. nih.govthermofisher.com Furthermore, the fusion of C3d to antigens has been shown to accelerate the maturation of antibody avidity. nih.gov While the provided information primarily emphasizes the enhancement of humoral immunity, a thorough in vivo assessment would also involve analyzing cellular immune responses, such as the activation and proliferation of specific T cell populations, which are crucial for a complete and effective immune defense. dovepress.commdpi.com

Table 2: Summary of In Vivo Findings with this compound in Murine Models

Research AreaKey FindingReference
Adjuvant Application Coupling P16 to an anti-idiotype antibody induced a strong idiotype and antigen-specific response. wjgnet.comnih.gov
Humoral Immunity Gene immunization with C3d as a molecular adjuvant enhances antibody responses to various viral pathogens. nih.gov
Antibody Avidity Fusion of C3d to antigens accelerates the maturation of antibody avidity. nih.gov

Advanced Methodologies for Investigating this compound Interactions

The study of this compound, a 16-amino acid peptide derived from human complement component C3d, necessitates a suite of sophisticated methodologies to elucidate its interactions and functional consequences. hongtide.comcpcscientific.com This peptide is known to influence B lymphocyte proliferation and induce specific protein phosphorylations, underscoring the importance of advanced techniques to probe these cellular and molecular events. nih.gov The following sections detail the key experimental approaches employed in P16 research.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the binding kinetics and affinity between two biomolecules in real-time. mdpi.combioradiations.com In the context of this compound research, SPR is the ideal methodology to quantitatively characterize its interaction with its primary cellular receptor, the complement receptor 2 (CR2 or CD21).

The core principle of an SPR experiment involves immobilizing one interacting partner, the "ligand," onto a sensor chip with a gold surface, while the other partner, the "analyte," is flowed across this surface. leadgenebio.comnih.gov Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle and recorded in a sensorgram. mdpi.com

For P16 research, a typical experimental setup would involve the covalent immobilization of recombinant CR2 protein onto the sensor chip. Subsequently, different concentrations of synthetic this compound would be injected across the chip. By analyzing the association phase (as P16 binds to CR2) and the dissociation phase (as P16 unbinds), key kinetic parameters can be calculated. These include the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.gov This data is crucial for understanding the precise nature of the P16-CR2 interaction and how it initiates downstream signaling.

Table 1: Representative Kinetic Data from a Hypothetical SPR Experiment of P16 Binding to CR2

Analyte (P16) Conc. (nM) Association Rate (kₐ) (M⁻¹s⁻¹) Dissociation Rate (kₑ) (s⁻¹) Affinity (Kₑ) (nM)
50 1.2 x 10⁵ 2.5 x 10⁻³ 20.8
100 1.2 x 10⁵ 2.5 x 10⁻³ 20.8
200 1.2 x 10⁵ 2.5 x 10⁻³ 20.8
400 1.2 x 10⁵ 2.5 x 10⁻³ 20.8
800 1.2 x 10⁵ 2.5 x 10⁻³ 20.8

This table illustrates the type of quantitative data generated from SPR analysis. The constants kₐ, kₑ, and Kₑ provide a detailed profile of the binding interaction.

Nuclear Magnetic Resonance (NMR) for Structural Analysis of Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structures of proteins and their complexes at atomic resolution. researchgate.netnih.gov It is particularly valuable for studying the interactions of peptides like P16 with their protein receptors, as it can provide detailed information about the binding interface and any conformational changes that occur upon binding. frontiersin.orgnih.gov

In P16 research, NMR would be used to map the interaction surface between P16 and the CR2 receptor. A common approach is the Chemical Shift Perturbation (CSP) experiment. In this method, one binding partner (e.g., the CR2 protein) is isotopically labeled with ¹⁵N and/or ¹³C, and its NMR spectrum is recorded. Upon the addition of the unlabeled partner (P16), changes in the chemical shifts of specific amino acid residues in the labeled protein are monitored. Residues that experience significant shifts are presumed to be at or near the binding interface.

Further structural details can be obtained using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space (typically <5 Å), including those between the peptide and the protein, providing direct structural constraints for building a model of the P16-CR2 complex. nih.gov This level of structural detail is vital for understanding the mechanism of action and for the rational design of agonists or antagonists.

Table 2: NMR Techniques for Analyzing P16-Receptor Interactions

NMR Technique Information Gained Relevance to P16 Research
Chemical Shift Perturbation (CSP) Identifies residues at the binding interface. Maps the specific amino acids on CR2 that interact with P16.
Nuclear Overhauser Effect (NOE) Provides distance constraints between atoms. Defines the 3D structure of the P16 peptide when bound to CR2.
Residual Dipolar Couplings (RDCs) Provides information on the orientation of bonds. Determines the relative orientation of P16 with respect to its receptor. frontiersin.org

This table summarizes key NMR methods and the structural insights they provide for the P16-CR2 interaction.

Flow Cytometry for Cellular Phenotyping and Activation Status

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. biorxiv.org It is essential in P16 research for characterizing its effects on different immune cell populations, particularly B lymphocytes. This method allows for the simultaneous measurement of multiple parameters, including cell size, granularity, and the expression of specific surface and intracellular proteins using fluorescently labeled antibodies. missouri.edu

To investigate the biological activity of P16, B cells can be cultured in the presence of the peptide. Subsequently, the cells are stained with a panel of antibodies to identify B cell subpopulations (phenotyping) and to assess their activation status. For example, research has shown that P16 induces the proliferation of CR2-positive B lymphocytes. nih.gov This proliferative response can be quantified using flow cytometry with dyes that are diluted with each cell division (e.g., CFSE) or by analyzing the expression of proliferation-associated markers like Ki-67. Furthermore, changes in the expression of other activation markers (e.g., CD69, CD86) on CR2-positive cells can be precisely measured.

Table 3: Hypothetical Flow Cytometry Panel for Assessing P16-Induced B Cell Activation

Marker (Antibody) Cellular Location Purpose Expected Result with P16
CD19 Surface B cell lineage marker Identify B cell population
CD21 (CR2) Surface P16 receptor Gate on P16-responsive cells
CD69 Surface Early activation marker Increased expression
Ki-67 Intracellular Proliferation marker Increased percentage of positive cells
CFSE Dye Cytoplasmic Cell division tracking Increased dye dilution

This table outlines a sample antibody panel for a flow cytometry experiment to dissect the cellular response to P16 stimulation.

Western Blotting and Phosphorylation Assays

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. gla.ac.uk In the study of P16-mediated signaling, it is particularly crucial for conducting phosphorylation assays, which measure the addition of phosphate (B84403) groups to proteins—a key step in many signaling pathways. creative-bioarray.com

Research has demonstrated that this compound induces the tyrosine phosphorylation of specific proteins in B lymphocytes. hongtide.comcpcscientific.com Specifically, studies have identified the phosphorylation of proteins with molecular weights of approximately 100 and 105 kDa (pp100 and pp105) in CR2-positive B cell lines and resting B lymphocytes upon stimulation with P16. nih.govbiorbyt.com

The experimental workflow involves treating B cells with P16 for various time points, followed by cell lysis. The proteins in the lysate are then separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is probed with primary antibodies that are specific for the phosphorylated form of a target protein (e.g., an anti-phosphotyrosine antibody) to detect the phosphorylation event. A second antibody, specific for the total amount of the protein regardless of its phosphorylation state, is used for normalization. nih.gov

Table 4: Summary of P16-Induced Phosphorylation Events Detected by Western Blot

Cell Type Stimulus Phosphorylated Protein Significance Reference
CR2-positive cell lines P16, C3dT pp105 Early event in B cell activation associated with CR2 expression. nih.gov
Small dense resting B lymphocytes P16, C3dT pp100 Early event in B cell activation associated with CR2 expression. nih.gov

This table summarizes key findings on protein phosphorylation induced by P16, as identified through phosphorylation assays.

Gene Expression Analysis (e.g., qPCR) in Research Models

Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. thermofisher.com It allows researchers to quantify the amount of messenger RNA (mRNA) for a particular gene, providing insight into how a stimulus like P16 alters cellular function at the transcriptional level.

In the context of P16 research, qPCR can be used to determine if the binding of P16 to CR2 on B cells leads to changes in the expression of genes involved in cell cycle progression, apoptosis, or immune function. The process involves treating B cells with P16, extracting the total RNA, and then converting the mRNA into complementary DNA (cDNA) through reverse transcription (RT-qPCR). thermofisher.com The cDNA is then used as a template for the qPCR reaction, which uses specific primers to amplify the target gene. The level of amplification is monitored in real-time using fluorescent dyes.

To ensure accurate quantification, the expression of the target gene is typically normalized to the expression of one or more stably expressed reference genes (housekeeping genes). mdpi.complos.org This approach can reveal the genetic programs that are switched on or off by P16, providing a deeper understanding of its biological role.

Table 5: Potential Target Genes for qPCR Analysis in P16-Treated B Cells

Gene Name Gene Function Expected Change with P16 Rationale
CCND2 (Cyclin D2) Cell cycle progression Upregulation Consistent with observed B cell proliferation.
BCL2 Anti-apoptosis Upregulation Promotes cell survival, often linked to activation.
NFKB1 Transcription factor Upregulation Key regulator of immune activation and cell survival.
FOS/JUN Transcription factors (AP-1) Upregulation Early response genes involved in proliferation and differentiation.

This table provides examples of genes whose expression could be modulated by P16 and analyzed by qPCR.

Phage Display Technology for Peptide and Antibody Engineering

Phage display is a powerful molecular diversity technology that uses bacteriophages (viruses that infect bacteria) to display large libraries of peptides or proteins on their surface. nih.gov This technique is highly valuable for identifying novel peptides that can mimic or block biological interactions and for engineering specific antibodies. creative-diagnostics.comencyclopedia.pub

In relation to this compound, phage display can be employed for several purposes. One application is to screen vast peptide libraries to identify novel peptide mimics (mimetopes) of P16 that bind to the CR2 receptor. proteogenix.science This is achieved through a process called biopanning, where a library of phages displaying random peptides is exposed to the immobilized CR2 protein. Phages that bind are selected, amplified, and subjected to further rounds of selection to enrich for high-affinity binders. The DNA from the selected phages can then be sequenced to identify the peptide sequences responsible for binding. pipebio.com

Conversely, phage display can be used to generate monoclonal antibodies that specifically recognize P16 or the P16-CR2 complex. An antibody fragment library (e.g., scFv or Fab) is displayed on the phages, and the library is panned against the P16 peptide. This allows for the rapid isolation of antibody fragments with high specificity and affinity, which can be developed into valuable research tools or therapeutic candidates. encyclopedia.pub

Table 6: Steps in Phage Display for Isolating a P16-Mimicking Peptide

Step Description Purpose
1. Library Construction A diverse library of phages is generated, each displaying a different random peptide sequence on its coat protein. Create a vast pool of potential binding molecules. encyclopedia.pub
2. Biopanning The phage library is incubated with the immobilized target protein (CR2). Unbound phages are washed away. Select for phages that bind to the CR2 receptor.
3. Elution Bound phages are eluted from the target, often by changing pH or using a competitive ligand. Recover the selected binding phages.
4. Amplification The eluted phages are used to infect E. coli, creating many more copies of the selected phages. Enrich the population of binding phages for the next round.
5. Repetitive Panning Steps 2-4 are repeated 3-5 times with increasing stringency. Isolate the highest affinity and most specific binders.
6. Sequencing DNA from individual high-affinity phage clones is sequenced. Identify the amino acid sequence of the peptide that mimics P16.

This table outlines the workflow for using phage display to discover peptides that bind to the P16 receptor, CR2.

Table 7: Compound Names Mentioned in the Article

Compound Name
This compound
Complement Receptor 2 (CR2/CD21)
Phosphoprotein 100 (pp100)
Phosphoprotein 105 (pp105)
C3dT
CD19
CD69
CD86
Ki-67
Carboxyfluorescein succinimidyl ester (CFSE)
Cyclin D2 (CCND2)
B-cell lymphoma 2 (BCL2)
Nuclear factor kappa B subunit 1 (NFKB1)
FOS/JUN (AP-1 components)
Single-chain variable fragment (scFv)
Fragment antigen-binding (Fab)
¹⁵N (Nitrogen-15)

Theoretical Considerations and Hypotheses in C3d Peptide P16 Research

Theoretical Frameworks for C3d-Mediated Immune Potentiation

The complement system, a cornerstone of innate immunity, plays a critical role in bridging the gap between the initial, non-specific defense mechanisms and the subsequent, highly specific adaptive immune response. researchgate.netnih.gov Central to this connection is the complement component C3 and its breakdown products. researchgate.net Upon activation of the complement cascade via the classical, lectin, or alternative pathways, C3 is cleaved into C3a and C3b. researchgate.netnih.gov Further processing of the surface-bound C3b fragment by regulatory enzymes yields iC3b and ultimately C3d. nih.govscispace.com

The theoretical framework for C3d-mediated immune potentiation rests on its function as a molecular adjuvant. When C3d becomes covalently attached to an antigen, it acts as a tag that enhances the antigen's immunogenicity. The primary mechanism for this enhancement involves Complement Receptor 2 (CR2, also known as CD21), which is expressed on B lymphocytes and follicular dendritic cells. frontiersin.org By simultaneously binding to the antigen (via the B-cell receptor) and to the C3d tag (via CR2), B cells receive a dual signal. This co-ligation significantly lowers the threshold for B-cell activation, leading to a more robust proliferative response, antibody production, and generation of immunological memory. frontiersin.org This framework establishes C3d as a natural adjuvant that ensures immune responses are efficiently mounted against pathogens and other foreign entities that have been marked by the complement system.

Hypotheses Regarding the Adjuvant Mechanisms of C3d Peptide P16

This compound is a 16-amino acid synthetic peptide derived from a sequence within human C3d. medchemexpress.comcpcscientific.comnih.gov The central hypothesis regarding its adjuvant mechanism is that it mimics the function of the corresponding region in the full C3d protein, specifically its ability to interact with B lymphocytes and trigger activating signals. Research has demonstrated that P16 can directly influence B-cell behavior independent of a covalently linked antigen. nih.gov

The proposed mechanisms are based on the following experimental observations:

Induction of Protein Phosphorylation : P16 has been shown to induce the in vitro and in vivo tyrosine phosphorylation of specific cellular proteins, namely pp105 and pp100, in human B lymphoma cell lines and normal resting B lymphocytes. medchemexpress.comnih.gov This phosphorylation is considered an early and critical event in the signal transduction cascade that leads to cellular activation. nih.gov

CR2-Dependent B-Cell Proliferation : The proliferative effect of P16 is dependent on the presence of its receptor, CR2. nih.gov Studies have shown that P16 and C3d-containing fragments trigger proliferation only in CR2-positive, and not CR2-negative, cell lines. nih.gov Furthermore, P16 specifically induces the proliferation of small, dense resting B lymphocytes, but not other B-cell subpopulations or T lymphocytes. nih.gov

Table 1: Observed Effects of this compound in Experimental B-Cell Models

Effect Target Molecules/Cells Key Finding Reference(s)
Protein Phosphorylation pp105 and pp100 in B lymphoma cells P16 enhances the tyrosine phosphorylation of these proteins, indicating the initiation of a signaling cascade. medchemexpress.com, nih.gov
Cell Proliferation CR2-positive B-cell lines P16 induces proliferation in B cells expressing CR2, but not in those lacking the receptor. nih.gov

| Cell Specificity | Small, dense resting B lymphocytes | The proliferative effect is specific to certain B-cell subpopulations and does not affect T lymphocytes. | nih.gov |

Concepts of Immune Checkpoint Modulation by C3d-related Pathways

Recent research has expanded the role of the complement system beyond its classical functions, revealing its involvement in the fine-tuning of T-cell responses and cancer immunity, including the modulation of immune checkpoints. nih.govnih.gov Immune checkpoints, such as the Programmed cell death protein 1 (PD-1) pathway, are crucial for maintaining self-tolerance and preventing excessive immune responses, but they can be co-opted by tumors to evade immune surveillance. nih.gov

The conceptual framework for C3d's role in this process posits that free, antigen-unbound C3d can act as a powerful immunomodulator within the tumor microenvironment. nih.govrogelcancercenter.org Studies have shown that the presence of free C3d, either expressed by or associated with tumor cells, can recruit and amplify antitumor T-cell responses. nih.govnih.gov This potentiation of antitumor immunity is hypothesized to occur through several mechanisms that collectively counter the immunosuppressive environment established by the tumor:

Depletion of Regulatory T cells (Tregs) : C3d signaling through its receptor CR2, which can be expressed on Tregs, leads to the depletion of these immunosuppressive cells within the tumor. nih.gov

Suppression of PD-1 Expression : The C3d-CR2 interaction has been observed to suppress the expression of the PD-1 checkpoint receptor on T cells. nih.govnih.gov Lower PD-1 expression makes T cells less susceptible to inactivation by tumor cells expressing PD-L1.

Enhancement of CD8+ T-cell Infiltration : C3d promotes an increase in the number of cytotoxic CD8+ T lymphocytes infiltrating the tumor, which are the primary effectors of cancer cell killing. nih.gov

Given that this compound is derived from C3d and is known to interact with CR2, it is hypothesized that P16 could potentially engage these same immune checkpoint modulation pathways. nih.gov By activating CR2, P16 might contribute to breaking tumor-induced immune tolerance, suggesting a potential application in cancer immunotherapy. nih.gov

Table 2: Hypothesized Immune Checkpoint Modulation by C3d-Related Pathways

Modulatory Effect Mechanism Outcome Reference(s)
Treg Depletion C3d binds to CR2 on regulatory T cells, inducing their apoptosis. Reduces immunosuppression within the tumor microenvironment. nih.gov
PD-1 Downregulation C3d signaling suppresses PD-1 expression on effector T cells. Enhances T-cell effector function and resistance to exhaustion. nih.gov, nih.gov

| CD8+ T-cell Increase | C3d promotes the recruitment and/or expansion of cytotoxic T cells. | Increases the population of tumor-killing immune cells. | nih.gov |

Role of this compound in Modulating Autoreactive Responses in Experimental Settings

The immune system's ability to distinguish self from non-self is fundamental to preventing autoimmunity. The complement system, and C3d in particular, is implicated in the processes that maintain this balance. pnas.org Alterations in self-antigens, such as those occurring in cancer cells or during apoptosis, can trigger immune responses. C3d plays a role in augmenting immune surveillance against such "altered self" cells. pnas.org

In experimental settings, intracellular C3d has been shown to enhance the immune system's ability to target malignant cells while sparing their normal counterparts. pnas.org It achieves this by inducing molecular machinery linked to the processing and presentation of neoantigens, which arise from mutations or defective protein synthesis common in cancer cells. pnas.org This suggests a role for C3d-mediated pathways in sharpening the immune system's focus on pathological cells, a key aspect of preventing widespread autoreactivity.

Furthermore, in the context of neurodegenerative conditions, the complement system is involved in the necessary clearance of cellular debris and apoptotic cells. doi.org This clearance is critical for preventing the accumulation of potential autoantigens that could trigger chronic inflammation and "bystander" damage to healthy tissue, an indirect form of autoreactive response. doi.org

Based on these functions of its parent molecule, it is hypothesized that this compound could be used in experimental settings to explore the modulation of autoreactive responses. By engaging CR2 and activating downstream pathways, P16 could theoretically influence the threshold of activation for autoreactive B cells or modulate the immune response to cellular debris. Its role could be investigated for its potential to either enhance the clearance of pathological self-components or, conversely, to understand how dysregulation of this pathway might contribute to autoimmune conditions.

Table 3: Mentioned Compounds

Compound Name Description
This compound A 16-amino acid synthetic peptide derived from human C3d. medchemexpress.com
Complement Component 3 (C3) A central protein of the complement system. researchgate.net
C3a An anaphylatoxin fragment produced from the cleavage of C3. researchgate.net
C3b An opsonin fragment from C3 cleavage that binds to surfaces. nih.gov
iC3b An inactive degradation product of C3b. nih.gov
C3d A final degradation product of C3b that interacts with CR2. frontiersin.org
Complement Receptor 2 (CR2/CD21) A cell surface receptor for C3d, found on B cells and other cells. frontiersin.org
pp105 A 105 kDa phosphoprotein in B cells, phosphorylated in response to P16. medchemexpress.com, nih.gov
pp100 A 100 kDa phosphoprotein in B cells, phosphorylated in response to P16. medchemexpress.com, nih.gov
Programmed cell death protein 1 (PD-1) An immune checkpoint receptor on T cells that inhibits their function. nih.gov
Programmed death-ligand 1 (PD-L1) The ligand for PD-1, often expressed by tumor cells. nih.gov
T-lymphocytes (T cells) A major component of the adaptive immune system.
B-lymphocytes (B cells) A major component of the adaptive immune system responsible for antibody production.
CD8+ T cells A type of T cell with cytotoxic activity, crucial for killing infected or cancerous cells. nih.gov
Regulatory T cells (Tregs) A subpopulation of T cells that suppress immune responses. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Novel C3d Peptide P16 Interaction Partners

A primary avenue for future research is the identification of novel cellular and molecular partners for this compound. While its interaction with the complement receptor 2 (CR2) is established, a complete understanding of its binding profile is crucial for elucidating its full range of biological activities. nih.gov

Detailed Research Findings:

Initial studies demonstrated that P16, carrying the LYNVEA sequence, interacts with CR2, triggering phosphorylation and proliferation of CR2-positive human B lymphocytes. nih.gov This interaction is critical for its function as a molecular adjuvant, enhancing antibody responses. nih.gov The binding of P16 to CR2 on B cells and follicular dendritic cells is a key mechanism in this process. nih.gov

Future studies will likely employ advanced techniques to uncover additional binding partners. These may include:

Affinity Chromatography and Mass Spectrometry: To isolate and identify proteins from cell lysates that bind to immobilized P16.

Yeast Two-Hybrid Screening: To screen a library of potential protein interactions in a cellular context.

Surface Plasmon Resonance (SPR): To quantify the binding kinetics and affinity of P16 with potential new partners in real-time.

Identifying new interaction partners will be instrumental in understanding the diverse signaling pathways that P16 may modulate.

Investigation of this compound Roles in Non-Canonical Immune Pathways

Current knowledge largely centers on the canonical role of C3d and its peptide derivatives in augmenting B cell responses through CR2. However, there is growing interest in exploring non-canonical pathways that may be influenced by this compound.

Detailed Research Findings:

Research into the broader C3d fragment has revealed functions beyond simple B cell activation. For instance, intracellular C3d can augment immune surveillance by inducing the transcription regulator E2f1, leading to increased expression of long noncoding RNAs and MHC-I presentation. nih.govresearchgate.net This suggests that C3d and its derivatives could play a role in cell-mediated immunity against transformed cells. nih.gov

Future research in this area will aim to determine if P16 can:

Influence the function of other immune cells, such as T cells, natural killer (NK) cells, or macrophages, independently of its B cell activity.

Participate in inflammasome activation or other innate immune signaling pathways, such as the NOD-like receptor (NLR) signaling pathway. genome.jp

Modulate cellular processes like autophagy or apoptosis in immune cells.

Uncovering these non-canonical roles would significantly broaden our understanding of P16's immunomodulatory capabilities.

Development of Advanced Peptide Mimetics for Research Applications

The development of peptide mimetics—molecules that mimic the structure and/or function of a peptide—is a promising strategy for creating more stable and potent research tools and potential therapeutic agents.

Detailed Research Findings:

The concept of using peptide mimetics is well-established in immunology and cancer research. For example, peptide mimetics of anti-dsDNA idiotypes have been explored as research tools. scispace.com In the context of the p16INK4a tumor suppressor protein, which is distinct from this compound, "Trojan" peptides have been developed to deliver functional domains into cancer cells. nih.govnih.gov

For this compound, future research could focus on:

Structure-Activity Relationship (SAR) Studies: To identify the key amino acid residues responsible for its activity, which can then be used to design smaller, more potent mimetics.

Incorporation of Non-Natural Amino Acids: To enhance stability against proteolytic degradation.

Cyclization: To constrain the peptide's conformation, potentially increasing its binding affinity and specificity.

These advanced peptide mimetics would be invaluable for precise experimental manipulation of the pathways regulated by P16.

Integration of "Omics" Approaches for Comprehensive Analysis of this compound Effects

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to comprehensively map the cellular and systemic effects of this compound.

Detailed Research Findings:

Proteomics approaches have been successfully used to identify differentially expressed proteins in various cellular contexts, providing insights into molecular mechanisms of action. researchgate.net Similarly, transcriptomics and other omics-based methods are increasingly used to understand complex biological processes in cancer and immunology. mdpi-res.com Recent studies on the broader C3d fragment have utilized transcriptomics to show its influence on the expression of ribosomal proteins and long noncoding RNAs. researchgate.net

Future research integrating omics with P16 studies could involve:

Transcriptomics (RNA-Seq): To identify all genes whose expression is altered in B cells and other immune cells upon stimulation with P16.

Proteomics (Mass Spectrometry): To quantify changes in the entire proteome and phosphoproteome of P16-treated cells, building on early findings of pp100 and pp105 phosphorylation. cpcscientific.comnih.gov

Metabolomics: To analyze how P16 stimulation alters the metabolic profiles of immune cells.

An integrated multi-omics approach will provide a holistic view of the signaling networks and cellular programs orchestrated by this compound.

Addressing Research Challenges and Limitations in this compound Studies

Despite the promise of this compound research, several challenges and limitations need to be addressed to advance the field.

Key Research Challenges:

Peptide Stability and Delivery: Like many peptides, P16 is susceptible to degradation by proteases in vivo. Developing effective delivery systems, such as encapsulation or conjugation to carrier molecules, is a significant hurdle. nih.gov

Off-Target Effects: The potential for P16 or its mimetics to bind to unintended targets could lead to unforeseen biological effects, complicating the interpretation of experimental results. nih.gov

Complexity of the Immune System: The intricate and dynamic nature of the immune system makes it challenging to isolate the specific effects of P16 from the broader network of immune regulation.

Translational Gap: Bridging the gap between promising in vitro findings and successful in vivo applications remains a major challenge in peptide-based research.

Overcoming these challenges will require innovative experimental designs, advanced delivery technologies, and careful validation of findings in relevant preclinical models.

Q & A

Basic Research Questions

Q. What are the structural characteristics of C3d Peptide P16, and how can researchers verify its sequence integrity in experimental settings?

  • Answer : this compound is a 16-amino acid synthetic peptide (sequence: H-Lys-Asn-Arg-Trp-Glu-Asp-Pro-Gly-Lys-Gln-Leu-Tyr-Asn-Val-Glu-Ala-OH) derived from human C3d, with a molecular weight of 1947.14 Da . To confirm sequence integrity, researchers should use mass spectrometry (e.g., MALDI-TOF) for molecular weight validation and Edman degradation or tandem mass spectrometry (MS/MS) for residue-level verification. Circular dichroism (CD) can further assess secondary structure consistency with published data .

Q. What standard protocols are recommended for handling and storing this compound to maintain its stability in inflammation research?

  • Answer : Lyophilized this compound should be stored at -20°C in airtight, light-protected vials. For reconstitution, use sterile PBS (pH 7.4) or cell culture-grade water, avoiding repeated freeze-thaw cycles. Stability tests (e.g., HPLC purity checks post-reconstitution) should be performed to ensure peptide integrity over time .

Q. How does this compound modulate B lymphocyte activity, and what in vitro assays are suitable for quantifying this effect?

  • Answer : this compound induces tyrosine phosphorylation of phosphoproteins (100/105 kDa) and promotes B lymphocyte proliferation, depending on differentiation stage . Researchers can quantify these effects via:

  • Flow cytometry (e.g., CFSE dilution assays for proliferation).
  • Western blotting (phosphorylated protein detection).
  • ELISA (cytokine secretion profiles, e.g., IL-6 or IL-10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in concentration-dependent versus time-dependent neuritogenic responses observed with this compound?

  • Answer : Evidence shows that higher peptide concentrations (e.g., 50 μM) require shorter exposure times (≤2 hours) for maximal neuritogenesis, while lower concentrations (10 μM) need ≥6 hours . To reconcile such data, use:

  • Bezier polynomial interpolation to model dose-response curves and identify optimal exposure times.
  • Systematic parameter testing (e.g., factorial experimental designs) to isolate confounding variables like cell density or serum concentration .

Q. What computational and experimental strategies are effective in enhancing the binding affinity of C3d-targeting peptides like P16?

  • Answer : Iterative optimization involves:

  • Molecular dynamics (MD) simulations (1 μs runs) to identify critical ionic interactions (e.g., R1282/R1203 with C3d’s D922/D36) .
  • Peptide cyclization to reduce conformational entropy (e.g., S1P2 design with sequence g[CKRGYRC]-g) .
  • Microscale thermophoresis (MST) to validate binding affinity (e.g., Kd = 61.6 ± 20.0 μM for S1P2) .

Q. What methodological considerations are critical when designing peptide derivatives of C3d for therapeutic applications, such as in age-related macular degeneration (AMD)?

  • Answer : Key steps include:

  • Multivalent binding site analysis : Prioritize peptides that mimic Factor H’s dual binding modes (electrostatic Site 1 and hydrophobic Site 2 on C3d) .
  • Principal Component Analysis (PCA) : Assess peptide-C3d complex stability during MD simulations .
  • In vivo validation : Use murine AMD models to test peptide efficacy in inhibiting complement cascade overactivation .

Data Interpretation and Conflict Management

  • Addressing nomenclature conflicts : Ensure peptide identity by cross-referencing sequence databases (e.g., UniProt) and verifying source organisms (human C3d vs. melanoma-derived P16) .
  • Reproducing literature results : Follow guidelines to critically evaluate primary data, replicate experimental conditions (e.g., buffer pH, temperature), and document deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.